

ST-1926 (Adarotene) Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ST-193**

Cat. No.: **B1663846**

[Get Quote](#)

Note on Nomenclature: The compound ST-1926, also known as Adarotene, is an atypical synthetic retinoid. This guide addresses its quality control and purity assessment. It should not be confused with **ST-193**, an arenavirus inhibitor. The similarity in naming may lead to confusion, and researchers are advised to confirm the identity of their compound by its full chemical name or CAS number (496868-77-0 for ST-1926).

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of ST-1926. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is ST-1926 and what is its primary mechanism of action?

A1: ST-1926 (Adarotene) is a third-generation atypical synthetic retinoid. While it is structurally related to retinoic acid, its primary antitumor mechanism involves the induction of DNA damage and inhibition of DNA polymerase α (POLA1), leading to S-phase cell cycle arrest and apoptosis.^{[1][2][3]} These effects can be independent of retinoic acid receptor (RAR) signaling pathways, making ST-1926 effective even in cancer cells resistant to classical retinoids like all-trans-retinoic acid (ATRA).^{[3][4]}

Q2: How should I properly store ST-1926 powder and stock solutions?

A2: Proper storage is critical to maintain the stability and activity of ST-1926. Like many retinoids, it is sensitive to light, oxygen, and heat.

- Solid Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[\[5\]](#) For shorter periods, storage at 4°C is acceptable (up to 2 years).[\[5\]](#) The vial should be kept tightly sealed and protected from light.
- Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the solution into tightly sealed, light-protected vials and store at -80°C for up to 2 years or -20°C for up to 1 year.[\[5\]](#) Avoid repeated freeze-thaw cycles, as this can lead to degradation.[\[5\]](#)

Q3: What is the recommended solvent for dissolving ST-1926?

A3: ST-1926 is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for in vitro studies.[\[5\]](#)[\[6\]](#) A concentration of up to 25 mg/mL (66.76 mM) in DMSO can be achieved, though this may require sonication.[\[5\]](#) It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[\[5\]](#) For in vivo studies, complex formulations such as Ethanol:Cremophor:water mixtures have been used.[\[3\]](#)

Q4: My experimental results with ST-1926 are inconsistent. What are the potential causes?

A4: Inconsistent results can stem from several factors:

- Compound Degradation: As a retinoid, ST-1926 is labile. Ensure it has been stored correctly, protected from light, and that stock solutions have not undergone multiple freeze-thaw cycles.
- Purity Issues: The presence of impurities or degradation products can alter the compound's effective concentration and activity. Verify the purity of your batch using the QC methods described below.
- Solubility Problems: Incomplete dissolution of the compound in your experimental media can lead to a lower-than-expected active concentration. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid solvent toxicity.
- Cell Line Specificity: The sensitivity to ST-1926 can vary significantly between cell lines. The IC₅₀ at 72 hours has been reported to be as low as 0.1 µM in U251 glioblastoma cells and as high as 10 µM in U118 cells.[\[7\]](#)

- Development of Resistance: Prolonged exposure can lead to acquired resistance, often through mutations in the drug's target, POLA1.[2]

Quality Control and Purity Assessment

Ensuring the identity, purity, and concentration of ST-1926 is fundamental for reproducible and reliable experimental outcomes. The following tables and protocols outline standard QC procedures.

Physicochemical and Analytical Data

Parameter	Value	Source
Chemical Name	E-3-(4'-Hydroxy-3'-adamantylbiphenyl-4-yl)acrylic acid	[4][8]
Synonyms	Adarotene	[5]
CAS Number	496868-77-0	[5]
Molecular Formula	C ₂₅ H ₂₆ O ₃	[5]
Molecular Weight	374.47 g/mol	[5]
Appearance	White to green solid	[5]

Purity Specification Table

Test	Method	Acceptance Criteria
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to reference spectra
Purity	HPLC-UV	≥98% (by peak area)
Residual Solvents	GC-MS	As per ICH guidelines
Water Content	Karl Fischer Titration	≤0.5%

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of ST-1926, adapted from established methods for synthetic retinoids.[\[8\]](#)[\[9\]](#)[\[10\]](#)

1. Materials and Reagents:

- ST-1926 reference standard and sample
- HPLC-grade acetonitrile, methanol, water
- Formic acid or acetic acid
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)

2. Chromatographic Conditions:

Parameter	Recommended Setting	Notes
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 μ m)	A C30 column may also be suitable for retinoid analysis. [11]
Mobile Phase A	Water with 0.1% Formic Acid	Acid improves peak shape.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	70% B to 100% B over 15 min, hold at 100% B for 5 min	Optimize based on system and column.
Flow Rate	1.0 mL/min	
Column Temp.	25°C	
Injection Vol.	10 μ L	
UV Detection	340-360 nm	Determine optimal wavelength by UV scan.

3. Procedure:

- Prepare a 1 mg/mL stock solution of ST-1926 in methanol or acetonitrile.
- Dilute the stock solution to a working concentration of ~50 µg/mL using the mobile phase.
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
- Inject the sample and run the gradient method.
- Calculate purity by dividing the main peak area by the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol confirms the molecular weight of ST-1926. A method for ST-1926 in plasma has been developed and can be adapted for QC purposes.[\[8\]](#)

1. Materials and Reagents:

- Same as HPLC protocol.
- Mass spectrometer with Electrospray Ionization (ESI) source.

2. LC-MS Conditions:

- LC Method: Use the HPLC method described above.
- Mass Spectrometer: ESI in negative ion mode.
- Scan Range: m/z 100-500.
- Expected Ion: The deprotonated molecule $[M-H]^-$ at m/z 373.4.

3. Procedure:

- Prepare the sample as described in the HPLC protocol.
- Infuse the sample directly or run through the LC system into the mass spectrometer.

- Acquire the mass spectrum in full scan mode.
- Confirm the presence of the expected parent ion at m/z 373.4. For further confirmation, perform fragmentation (MS/MS) and compare the resulting spectrum to a reference standard.

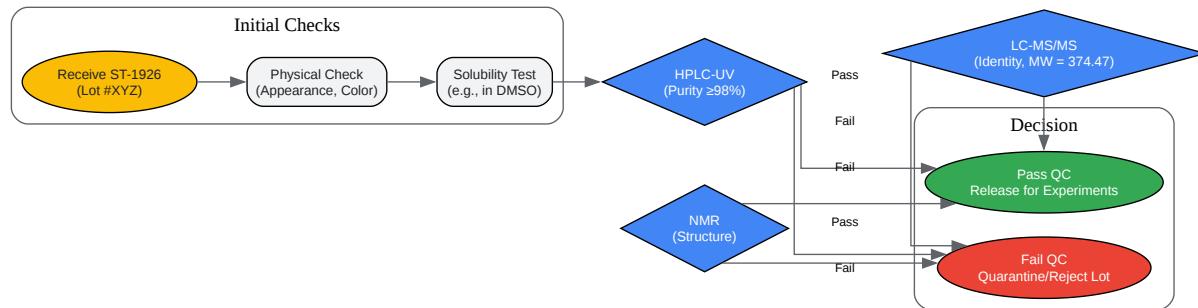
Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low Purity on HPLC (<98%)	1. Compound degradation due to improper storage (light, heat, air exposure).2. Contamination during synthesis or handling.	1. Obtain a new, certified batch of the compound.2. Always store powder and solutions as recommended (cold, dark, sealed).3. Re-purify the compound if necessary and feasible.
Multiple Peaks in Chromatogram	1. Presence of isomers or degradation products.2. Incomplete dissolution or precipitation in the mobile phase.	1. Retinoids are prone to isomerization; check reference chromatograms.2. Ensure the sample is fully dissolved before injection; consider changing the sample solvent.3. Optimize the HPLC method (gradient, mobile phase) to improve separation.
Poor Solubility in Aqueous Media	1. ST-1926 is highly lipophilic.	1. Use a co-solvent like DMSO (final concentration <0.5% in culture).2. For in vivo use, specialized formulations (e.g., with cyclodextrins or Cremophor) may be required.
No/Low Signal in Mass Spec	1. Incorrect ionization mode.2. Poor ionization efficiency.	1. ST-1926 is an acid; negative ion mode (ESI-) is preferred for detection of $[M-H]^-$.2. Optimize MS source parameters (e.g., capillary voltage, gas flow). Additives like ammonium acetate may aid ionization. [11]
Acquired Cellular Resistance in Long-Term Experiments	1. Mutations in the POLA1 gene, the target of ST-1926.2. Upregulation of drug efflux pumps.	1. Sequence the POLA1 gene in resistant cells to check for mutations. [2] 2. Use the compound for shorter-term assays or use fresh, low-

passage cells.3. Test for cross-resistance to its parent compound, CD437.[6]

Visualizations

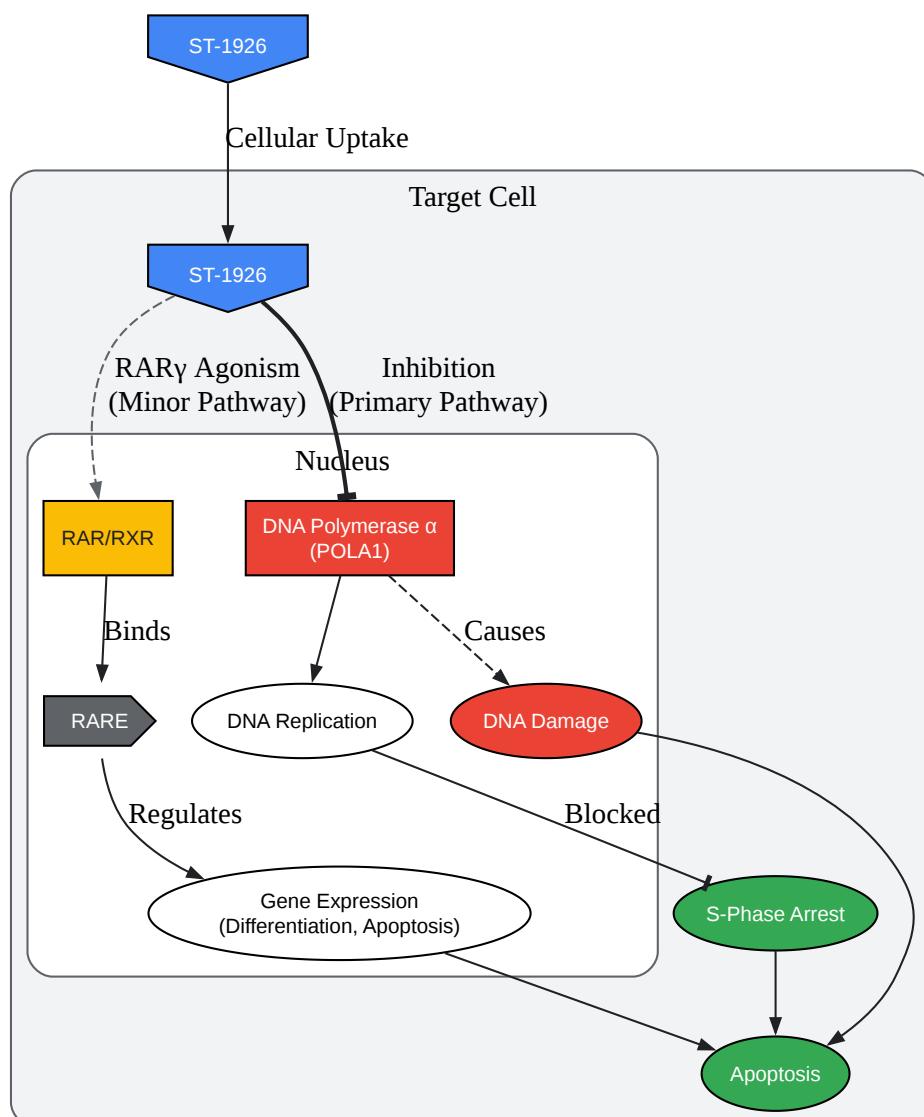
ST-1926 Quality Control Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the quality control assessment of a new batch of ST-1926.

Simplified Signaling Pathway of ST-1926

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action for ST-1926 in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel atypical retinoid ST1926 is active in ATRA resistant neuroblastoma cells acting by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Resistance to the Atypical Retinoid, ST1926, in the Lung Carcinoma Cell Line H460 Is Associated with Reduced Formation of DNA Strand Breaks and a Defective DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of ST1926, a novel oral antitumor agent, adamantyl retinoid derivative, in plasma of patients in a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 10. jfda-online.com [jfda-online.com]
- 11. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ST-1926 (Adarotene) Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663846#st-193-quality-control-and-purity-assessment>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com